molecular formula C12H12O4 B7826746 Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate CAS No. 79002-49-6

Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate

Cat. No.: B7826746
CAS No.: 79002-49-6
M. Wt: 220.22 g/mol
InChI Key: XRQKMGXVZPINMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that includes a benzofuran ring fused with an ethyl oxoacetate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of the Ethyl Oxoacetate Group: The ethyl oxoacetate group is introduced through esterification reactions. This step often involves the use of reagents like ethyl chloroformate and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by mimicking natural ligands. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate can be compared with other benzofuran derivatives, such as:

    Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: Similar in structure but with a propenoate group instead of an oxoacetate group.

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Contains an aminopropyl group, making it structurally different and leading to different biological activities.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQKMGXVZPINMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260281
Record name Ethyl 2,3-dihydro-α-oxo-5-benzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79002-49-6
Record name Ethyl 2,3-dihydro-α-oxo-5-benzofuranacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79002-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-α-oxo-5-benzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.